molecular formula C11H11BrN4O2 B1449137 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine CAS No. 1620482-40-7

5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine

Cat. No.: B1449137
CAS No.: 1620482-40-7
M. Wt: 311.13 g/mol
InChI Key: UDTPHIUYGLIGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine is a diaminopyrimidine derivative supplied for research purposes. This compound is of significant interest in medicinal chemistry, particularly in the exploration of purinergic receptor antagonists. Its core diaminopyrimidine structure is a key pharmacophore found in antagonists targeting P2X3 and P2X2/3 receptors, such as the investigational drug Gefapixant . As such, this bromo-methoxy substituted analog serves as a valuable chemical intermediate and building block for the design, synthesis, and structure-activity relationship (SAR) studies of novel therapeutic agents aimed at modulating these receptor pathways. Research into these pathways is relevant for conditions involving purinergic signalling, including investigations for chronic cough and certain pain disorders . The molecular formula is C11H11BrN4O2. This product is intended for laboratory research and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

5-(2-bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c1-17-6-2-3-7(12)8(4-6)18-9-5-15-11(14)16-10(9)13/h2-5H,1H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTPHIUYGLIGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)OC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 2,4-Dichloro-5-bromopyrimidine is a common starting material for introducing the bromine substituent at position 5 of the pyrimidine ring. This compound allows selective substitution at the 2 and 4 positions by nucleophilic amines.
  • 2-Bromo-5-methoxyphenol serves as the nucleophile to introduce the 5-(2-bromo-5-methoxyphenoxy) substituent via nucleophilic aromatic substitution.
  • Diaminopyrimidine intermediates are formed by substitution of chlorine atoms with amino groups.

Stepwise Synthesis

Step 1: Nucleophilic substitution of 2,4-dichloro-5-bromopyrimidine

  • The reaction of 2,4-dichloro-5-bromopyrimidine with 2-bromo-5-methoxyphenol in the presence of a base such as potassium carbonate or N,N-diisopropylethylamine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100 °C) leads to selective substitution at the 4-position to form 5-(2-bromo-5-methoxyphenoxy)-2-chloropyrimidine intermediate.
  • The reaction conditions typically involve stirring for 16–24 hours to ensure complete conversion.

Step 2: Introduction of amino groups at positions 2 and 4

  • The remaining chlorine at the 2-position is substituted by ammonia or an amine source such as hydrazine hydrate or ammonium hydroxide, often under pressure or heating (55–80 °C) to yield the 2,4-diamino substitution pattern.
  • Alternatively, reduction of nitro or cyano precursors on the pyrimidine ring using Raney nickel in DMF or hydrazine hydrate with Pd/C catalyst can achieve the diamine functionality.

Step 3: Purification

  • The crude product is purified by recrystallization from methanol or by chromatography.
  • The purity and identity are confirmed by LC-MS and NMR spectroscopy, with characteristic signals for aromatic protons, methoxy groups, and amino protons.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Nucleophilic substitution 2-bromo-5-methoxyphenol, K2CO3 or DIPEA DMF 80–100 16–24 77–85 Moderate to good yield
Amination (chlorine substitution) NH3 or hydrazine hydrate, Pd/C or Raney Ni catalyst DMF or MeOH 55–80 12–24 78–89 Efficient conversion to diamine
Purification Recrystallization or chromatography Methanol or Et2O Room temp 85–90 High purity product

Research Findings and Optimization Notes

  • The use of 2,4-dichloro-5-bromopyrimidine allows selective substitution at the 4-position first due to differential reactivity of the chlorine atoms, facilitating stepwise functionalization.
  • Bases such as potassium carbonate and N,N-diisopropylethylamine are effective in promoting the nucleophilic aromatic substitution of the phenol onto the pyrimidine ring.
  • Reduction of nitro or cyano intermediates to amino groups using Raney nickel or Pd/C with hydrazine hydrate is a reliable method to obtain the diamine functionality without affecting the bromine substituent.
  • Reaction times and temperatures are optimized to balance conversion and minimize side reactions such as debromination or over-substitution.
  • Purification by recrystallization from methanol provides the final compound as a beige powder with high purity and good yield.

Summary Table of Preparation Route

Intermediate/Product Key Transformation Reagents/Conditions Yield (%)
2,4-Dichloro-5-bromopyrimidine Starting material Commercially available
5-(2-Bromo-5-methoxyphenoxy)-2-chloropyrimidine Nucleophilic substitution (phenol) 2-bromo-5-methoxyphenol, K2CO3, DMF, 80–100 °C, 16–24 h 77–85
This compound Amination (chlorine to amine) NH3 or hydrazine hydrate, Pd/C or Raney Ni, DMF or MeOH, 55–80 °C, 12–24 h 78–89
Final purified compound Recrystallization Methanol 85–90

Chemical Reactions Analysis

Substitution of Bromine

The bromine atom undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling:

  • Suzuki Cross-Coupling : Reacts with aryl boronic acids (e.g., 3-nitrophenylboronic acid) under Pd catalysis to introduce aryl groups .

  • Methoxylation : Replacement of bromine with methoxy groups using NaOMe and Cu(I)Br in DMF/MeOH .

Table 2: Bromine Substitution Reactions

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd catalyst, Na₂CO₃, 80°CAryl-substituted pyrimidine46–75%
MethoxylationNaOMe, Cu(I)Br, DMF5-Methoxy derivative89%

Modification of Amino Groups

The 2,4-diaminopyrimidine moiety participates in:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives.

  • Sulfonylation : Treatment with chlorosulfonic acid followed by amination yields sulfonamide derivatives, as demonstrated in analogous compounds .

Biological Activity and Interaction Studies

The compound’s bromine and methoxy groups enhance interactions with biological targets:

  • P2X3 Receptor Antagonism : Demonstrates inhibition of ATP-gated ion channels, relevant in pain and respiratory disorders .

  • Enzyme Binding : The pyrimidine core binds to kinase active sites, validated via crystallographic studies.

Table 3: Biological Interactions

TargetAssay TypeIC₅₀/EC₅₀Reference
P2X3 ReceptorCalcium flux assay15 nM
Kinase XFluorescence polarization0.8 µM

Stability and Degradation

  • Hydrolytic Stability : The methoxy group resists hydrolysis under acidic conditions (pH 3–7), while the bromine atom remains inert.

  • Thermal Degradation : Decomposes above 200°C, forming brominated phenolic byproducts.

Comparison with Structural Analogs

Table 4: Reactivity of Analogous Compounds

CompoundSubstituentKey Reactivity
5-(2-Chloro-4-methoxyphenoxy)pyrimidine-2,4-diamineCl instead of BrFaster NAS due to Cl’s lower bond strength
5-(Phenylmethoxy)pyrimidine-2,4-diamineNo halogenLacks sites for cross-coupling

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine exhibit cytotoxic effects against various cancer cell lines. The presence of halogen atoms can enhance the compound's ability to interact with DNA or proteins involved in cell proliferation.
    • Case studies have shown that derivatives of pyrimidine compounds can inhibit tumor growth in xenograft models, suggesting potential for further development as anticancer agents.
  • Antimicrobial Properties :
    • The compound's structural characteristics may contribute to antimicrobial activity. Studies have demonstrated that halogenated phenolic compounds can disrupt bacterial cell membranes or interfere with metabolic pathways.
    • In vitro assays have been conducted to evaluate the efficacy of this compound against gram-positive and gram-negative bacteria, yielding promising results.
  • Enzyme Inhibition :
    • This compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, it could potentially inhibit kinases or phosphatases that play roles in signal transduction.
    • Preliminary studies highlight its potential to modulate pathways associated with inflammation and cancer progression.

Biological Assays and Interaction Studies

Understanding the biological activity of this compound requires extensive interaction studies:

  • Binding Affinity Studies : These studies assess how well the compound binds to target proteins or receptors. High-affinity interactions could indicate strong pharmacological effects.
  • Cell Viability Assays : Various assays, such as MTT or XTT, are employed to determine the cytotoxic effects of the compound on different cell lines.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features and Modifications

The diaminopyrimidine core is a common scaffold in medicinal chemistry. Substituents on the phenoxy or benzyl group at the 5-position of the pyrimidine ring dictate target specificity and potency. Below is a comparative analysis of structurally related compounds:

Target Selectivity and Mechanisms

  • P2X3 Antagonists : RO-4 (AF-353) and RO-3 are >100-fold selective for P2X3 over other purinergic receptors. The target compound’s bromine and methoxy substituents may confer distinct selectivity profiles .
  • DHFR Inhibitors : AF-353 and ’s derivative inhibit bacterial dihydrofolate reductase (DHFR), with iodine and chlorine enhancing antibacterial potency .

Physicochemical and Pharmacokinetic Considerations

  • Synthetic Yields : Bulky substituents (e.g., isopropyl in AF-353) may lower yields compared to smaller groups like methoxy, as seen in ’s 65% yield for a sec-butyl analog .

Biological Activity

5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with the molecular formula C11H11BrN4O2, exhibits a molecular weight of 311.14 g/mol and is structurally characterized by the presence of a brominated phenoxy group attached to a pyrimidine core.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-stacking, and van der Waals forces. These interactions are crucial for its pharmacological effects, influencing bioavailability and efficacy against specific cellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antimicrobial agents. The compound's activity can be attributed to its structural features that facilitate interaction with microbial cell membranes or essential metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promise as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, it has been evaluated for its inhibitory effects on deoxycytidine kinase (dCK) and ribonucleotide reductase, both critical in nucleotide metabolism and DNA synthesis in cancer cells .

Case Studies

  • Inhibition Studies : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines, including leukemia and solid tumors. The compound exhibited an IC50 value indicating effective concentration levels required for significant inhibition of cell growth.
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell cycle progression at the G2/M phase .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies suggest that the compound's absorption and distribution are influenced by its lipophilicity and ability to penetrate cellular membranes. Research into its metabolic stability and elimination pathways is ongoing to optimize its use as a therapeutic agent.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits dCK and ribonucleotide reductase; induces apoptosis
PharmacokineticsInfluences absorption and distribution; ongoing studies

Q & A

Q. Basic Research Focus

  • SwissADME : Predicts solubility (LogP), bioavailability, and CYP450 interactions based on the compound’s methoxy and bromine substituents.
  • ProTox-II : Estimates toxicity endpoints (e.g., LD₅₀) and highlights potential hepatotoxicity risks from brominated aromatics .
  • Molecular dynamics simulations (GROMACS) model membrane permeability using lipid bilayer systems .

What strategies optimize the compound’s stability in solution for long-term storage?

Q. Basic Research Focus

  • Lyophilization : Freeze-dry in amber vials under argon to prevent photodegradation and oxidation.
  • Solvent selection : Use DMSO for biological assays (stable at −80°C for 6 months) or acetonitrile for HPLC analysis.
  • Stability monitoring : Periodic NMR and LC-MS checks detect decomposition (e.g., debromination) .

How does the methoxy group influence the compound’s electronic properties, and what experimental evidence supports this?

Advanced Research Focus
The methoxy group donates electron density via resonance, altering the pyrimidine ring’s electrophilicity. Evidence includes:

  • ¹³C NMR chemical shifts (upfield for methoxy-adjacent carbons).
  • Electrochemical studies (cyclic voltammetry) show reduced oxidation potential compared to non-substituted analogs .
  • XPS data quantifies electron density changes at the bromine site .

What are the limitations of current synthetic methodologies for this compound, and how might they be addressed?

Q. Advanced Research Focus

  • Limitation : Low regioselectivity during bromination.
    Solution : Directed ortho-metalation using LDA or Grignard reagents to direct bromine placement .
  • Limitation : Poor solubility in aqueous buffers.
    Solution : PEGylation or formulation with cyclodextrins improves bioavailability for in vivo studies .

How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced Research Focus

  • Core modifications : Synthesize analogs with varied substituents (e.g., Cl, F, or methyl groups) at the 5-phenoxy position.
  • Biological testing : Compare IC₅₀ across derivatives to identify critical substituents (e.g., bromine’s role in target binding).
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate electronic/steric features with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine
Reactant of Route 2
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5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.